1-cyclopentyl-4,5-dimethyl-1H-imidazole-2-thiol
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Overview
Description
Scientific Research Applications
Synthetic Chemistry and Catalysis
Synthesis of Hydrazone Derivatives
A study by Terzioğlu and Gürsoy (2003) focused on synthesizing novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide for anticancer evaluation. Their research indicated that certain synthesized compounds exhibited significant cytotoxicity against a variety of human tumor cell lines, demonstrating the potential utility of imidazole derivatives in medicinal chemistry (Terzioğlu & Gürsoy, 2003).
Electrochemical Properties
Another aspect of research on imidazole derivatives includes the study of their thermodynamic and electrochemical properties. Po et al. (1991) investigated the oxidation and reduction potentials of various imidazole-2-thiols, providing insight into the substituent effects on these properties. This knowledge is essential for the application of these compounds in electrochemical sensors and devices (Po et al., 1991).
Biological Activity Studies
Local Anesthetic Agents
Research by Ran, Li, and Zhang (2015) demonstrated the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using a solvent-free method, which showed significant local anesthetic activity. This highlights the potential of imidazole derivatives in developing new anesthetic drugs (Ran, Li, & Zhang, 2015).
Antimicrobial Properties
Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized novel piperazine derivatives of imidazole and evaluated their antimicrobial activities, discovering compounds with excellent antibacterial and antifungal properties. This research suggests the potential of imidazole derivatives in combating infectious diseases (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Safety and Hazards
Properties
IUPAC Name |
3-cyclopentyl-4,5-dimethyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-7-8(2)12(10(13)11-7)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTFIYLCTDKVBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)C2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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